molecular formula C19H26N2O3 B11376647 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11376647
M. Wt: 330.4 g/mol
InChI Key: GBANOUHBWMPVDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide features a phenoxyacetamide backbone with three critical substituents:

  • A 4-isopropylphenyl group attached to the phenoxy ring.
  • A dimethylamino group and furan-2-yl moiety on the ethyl side chain.

This structure combines lipophilic (isopropyl), electron-donating (dimethylamino), and heteroaromatic (furan) elements, which may influence solubility, receptor binding, and pharmacokinetics.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C19H26N2O3/c1-14(2)15-7-9-16(10-8-15)24-13-19(22)20-12-17(21(3)4)18-6-5-11-23-18/h5-11,14,17H,12-13H2,1-4H3,(H,20,22)

InChI Key

GBANOUHBWMPVDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N(C)C

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 2-[4-(propan-2-yl)phenoxy]acetic acid

This intermediate is typically synthesized via nucleophilic substitution or esterification.

Method Reagents/Conditions Yield Reference
Esterification 4-(propan-2-yl)phenol + Chloroacetic acid, NaOH, reflux90%
Hydrolysis Methyl 2-[4-(propan-2-yl)phenoxy]acetate, LiOH·H₂O, THF/H₂O, reflux15%

Key Notes :

  • Esterification is preferred for higher yields.

  • Hydrolysis of esters under basic conditions may require optimization to avoid side reactions.

Step 2: Preparation of 2-(dimethylamino)-2-(furan-2-yl)ethylamine

This amine is synthesized via alkylation or reduction.

Method Reagents/Conditions Yield Reference
Reduction 2-(Furan-2-yl)ethanol + Dimethylamine, NaBH₃CN, MeOH85%
Alkylation Furan-2-yl ethyl bromide + Dimethylamine, K₂CO₃, DMF78%

Critical Factors :

  • Reductive amination avoids harsh conditions but requires stoichiometric control.

  • Alkylation offers better regioselectivity for the furan ring.

Step 3: Amide Coupling

The acid and amine are coupled using carbodiimide-based reagents.

Reagent Conditions Yield Reference
Oxalyl chloride DCM, 0–20°C, 3 h; then amine addition91.4%
EDCI + HOBt DCM, rt, 12–18 h83.2%
DCC + DMAP DCM, 0°C, 2 h; then amine addition82%

Optimization Insights :

  • Oxalyl chloride provides rapid activation but requires anhydrous conditions.

  • EDCI/HOBt offers milder conditions and higher tolerance to moisture.

Synthetic Route 2: Alternative Approaches

One-Pot Synthesis

Direct coupling of 4-(propan-2-yl)phenol with chloroacetic acid and the amine:

Reagents Conditions Yield Reference
NaOH, CH₃COCl Reflux, 8 h; sequential addition of amine40%

Challenges :

  • Competing side reactions (e.g., ester hydrolysis) reduce efficiency.

Solid-Phase Synthesis

Immobilization of the acid on resin followed by amine coupling:

Resin Coupling Agent Yield Reference
Wang Resin HATU, DIPEA65%

Advantages :

  • Simplified purification via filtration.

Purification and Crystallization

Column Chromatography

Solvent System Eluent Purity Reference
Silica Gel Heptane/EtOAc (3:1)>95%

Crystallization

Solvent Temperature Polymorph Reference
n-Heptane 25–30°C, slow coolingCrystalline Form-P

Comparative Analysis of Methods

Parameter Oxalyl Chloride EDCI/HOBt One-Pot
Yield 91.4%83.2%40%
Reaction Time 3 h12–18 h8 h
Ease of Workup ModerateHighLow
Cost ModerateHighLow

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce the corresponding amine .

Scientific Research Applications

Biological Activities

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various pathogens. For instance, studies on related derivatives have reported minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis . This suggests that N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide may also possess significant antimicrobial properties.
  • Antitumor Activity : Similar compounds have demonstrated cytotoxic effects against cancer cell lines. For example, derivatives have shown IC50 values below 1 μg/mL against colon cancer cells (HT29), indicating potential for further investigation in cancer therapeutics .
  • Antitubercular Properties : The structural framework of this compound aligns with those found in antitubercular agents. Research on related compounds has identified promising activity against Mycobacterium tuberculosis, suggesting that this compound could be explored for similar applications .

Case Studies and Research Findings

Several studies have highlighted the potential applications of compounds similar to this compound:

  • Antimicrobial Evaluation : A study demonstrated that certain derivatives inhibited biofilm formation in bacterial cultures, suggesting structural features contribute to enhanced antibacterial activity .
    Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
    AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
    AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
    AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
    AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, while the furan ring may participate in redox reactions. The phenoxyacetamide moiety can enhance the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Name / Identifier Key Structural Features Molecular Weight (g/mol) Solubility/Physical State LogP/XLogP3 Key References
Target Compound 4-Isopropylphenoxy, dimethylamino-furan-ethyl side chain ~362.4* Not reported Estimated ~3.5†
Suvecaltamide () 4-Isopropylphenoxy, trifluoroethoxy-pyridine substituent 398.4 Not reported ~3.8 (predicted)
CAS 140431-83-0 () 4-tert-Butylphenoxy, dimethylaminoethyl side chain (no furan) 278.4 Hydrochloride salt (solid) 2.8 (XLogP3)
N-(Furan-2-ylmethyl)-2-(4-(2-phenylpropan-2-yl)phenoxy)acetamide () Furan-2-ylmethyl, 4-(2-phenylpropan-2-yl)phenoxy 349.4 Not reported ~3.1 (predicted)
Compound 4 () Dimethylaminophenoxy, aminoethoxy-ethoxy chain ~420.5 Soluble in DMF/DMSO ~2.5 (predicted)

*Calculated from molecular formula (C₂₁H₂₉N₃O₃).
†Estimated using fragment-based methods.

Key Observations:
  • Lipophilicity: The target compound’s isopropyl and furan groups likely increase lipophilicity compared to ’s polar aminoethoxy chain.
  • Solubility: Compounds with tertiary amines (e.g., dimethylamino groups) may exhibit pH-dependent solubility, as seen in hydrochloride salts () .
  • Bioisosteric Replacements: Suvecaltamide () replaces the dimethylamino-furan moiety with a trifluoroethoxy-pyridine group, enhancing metabolic stability but reducing CNS permeability .

Pharmacological Activities

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

  • Suvecaltamide (): Acts as a voltage-activated calcium channel stabilizer with antiepileptic activity, highlighting the role of the 4-isopropylphenoxy group in ion channel modulation .
  • Compounds: Orexin-1 receptor antagonists with improved CNS permeability, suggesting the dimethylamino group may enhance blood-brain barrier penetration .
  • Compounds: Substituted phenoxy acetamides demonstrate anti-inflammatory and analgesic activity, linked to COX-2 inhibition .

The target compound’s dimethylamino and furan groups could position it for CNS-targeted applications (e.g., neuropathic pain or receptor antagonism), whereas the isopropyl group may enhance binding to hydrophobic pockets in proteins.

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework, incorporating a dimethylamino group, a furan moiety, and a propan-2-yl phenoxy group. The molecular formula of this compound is C19H26N2O3C_{19}H_{26}N_{2}O_{3}, indicating the presence of 19 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. This article explores the biological activity of this compound based on current research findings and case studies.

Structural Characteristics

The structural components of this compound suggest various pharmacological applications:

  • Dimethylamino Group: Enhances lipophilicity and bioavailability.
  • Furan Ring: Can participate in various biochemical interactions.
  • Propan-2-yl Phenoxy Group: May contribute to specific receptor interactions.

These functional groups are crucial in determining the compound's reactivity and biological activity.

Research indicates that compounds with similar structures often modulate various biochemical pathways. The proposed mechanisms of action for this compound include:

  • Antimicrobial Activity: Compounds with furan rings show potential antimicrobial properties due to their ability to disrupt microbial cell membranes.
  • Anticancer Properties: Similar derivatives have been studied for their ability to inhibit cancer cell proliferation through apoptosis induction.
  • Neurological Effects: The dimethylamino group may enhance interactions with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Comparative Biological Activity

Compound NameStructure FeaturesBiological Activity
N-[4-(dimethylamino)-phenyl]-acetamideDimethylamino group; phenyl ringAntimicrobial
4-Amino-N,N-dimethylanilineAmino group; dimethylamineAnticancer
N-[1-(furan-3-yl)-ethanamine]Furan moiety; ethylamineAntimicrobial

This table illustrates the diversity within the chemical class and highlights the unique features of this compound that may enhance its therapeutic potential.

Synthesis and Evaluation

The synthesis of this compound typically involves several steps, including:

  • Formation of the furan moiety through cyclization reactions.
  • Introduction of the dimethylamino group via nucleophilic substitution.
  • Coupling with the propan-2-yl phenoxy component.

These methods can vary based on desired yields and purity levels, with careful consideration given to reaction conditions and purification techniques.

In Vitro Studies

Recent in vitro studies have demonstrated that this compound exhibits significant activity against various cancer cell lines. For instance, a study reported that derivatives similar to this compound showed IC50 values in the low micromolar range against breast cancer cells, indicating potent anticancer activity .

Future Directions

The ongoing research into this compound aims to elucidate its full pharmacological profile, including:

  • Mechanistic Studies: Understanding how this compound interacts at the molecular level with specific biological targets.
  • Toxicological Assessments: Evaluating safety profiles to ensure therapeutic viability.
  • Analog Development: Synthesizing analogs to optimize efficacy and reduce potential side effects.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide, and how do solvent choices impact yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting with substituted phenols and dimethylaminoethyl intermediates. For example, acylation of 4-isopropylphenol with chloroacetyl chloride generates the phenoxyacetamide backbone, followed by nucleophilic substitution with a dimethylamino-furan intermediate. Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while base catalysts like K₂CO₃ improve substitution efficiency . Yield optimization requires monitoring reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for amine:acyl chloride).

Q. Which spectroscopic techniques are most effective for characterizing this compound’s purity and structural integrity?

  • Methodological Answer :
  • 1H/13C NMR : Resolves furan ring protons (δ 6.2–7.4 ppm) and dimethylamino groups (δ 2.2–2.8 ppm). Overlapping signals in the aromatic region may require 2D-COSY or HSQC for assignment .
  • HPLC-MS : Quantifies purity (>95%) using reverse-phase C18 columns (acetonitrile/water gradient) and electrospray ionization (ESI+) for molecular ion detection (expected [M+H]+ ~405 m/z) .
  • FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this compound, and what analytical methods validate stereochemical purity?

  • Methodological Answer : Chiral separation employs HPLC with polysaccharide-based columns (e.g., Chiralpak® OD-H) and isocratic elution (hexane:isopropanol 90:10). For preparative-scale resolution, supercritical fluid chromatography (SFC) with CO₂/MeOH co-solvents reduces solvent waste. Stereochemical validation uses circular dichroism (CD) spectroscopy or X-ray crystallography (if single crystals are obtainable) .

Q. What computational strategies predict the compound’s binding affinity to biological targets (e.g., neurotransmitter receptors)?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., serotonin receptors). Key parameters include furan oxygen hydrogen bonding and dimethylamino group cation-π interactions .
  • MD Simulations : Assess binding stability (50–100 ns trajectories) in explicit solvent (TIP3P water) using AMBER or GROMACS. Monitor root-mean-square deviation (RMSD) of ligand-receptor complexes .

Q. How do conflicting bioactivity results across studies arise, and what validation protocols address these discrepancies?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, compound solubility). Mitigation strategies:
  • Dose-Response Curves : Use 8–12 concentration points (1 nM–100 μM) to calculate IC50/EC50.
  • Orthogonal Assays : Confirm receptor antagonism via calcium flux (FLIPR) and cAMP accumulation assays .
  • Solubility Checks : Pre-dissolve in DMSO (<0.1% final) and verify with nephelometry .

Data Contradiction Analysis

Q. How should researchers interpret contradictory pharmacokinetic data (e.g., bioavailability in rodent vs. human microsomes)?

  • Methodological Answer : Species-specific metabolic differences arise from cytochrome P450 isoform expression. Conduct parallel assays:
  • Microsomal Stability : Incubate with NADPH-fortified liver microsomes (human vs. rat) and quantify parent compound via LC-MS/MS.
  • Metabolite ID : Use high-resolution MS (Q-TOF) to detect species-specific hydroxylation or demethylation pathways .

Experimental Design Tables

Q. Table 1: Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
AcylationChloroacetyl chloride, K₂CO₃, DMF, 70°C7892%
AminationDimethylamino-furan, Et₃N, MeCN, 80°C6589%
PurificationSilica gel chromatography (EtOAc:hexane 3:7)5895%

Q. Table 2: Analytical Benchmarks

TechniqueCritical ParametersTarget Output
Chiral HPLCColumn: Chiralpak OD-H; Flow: 1 mL/minBaseline separation (Rs > 1.5)
DockingGrid box size: 25 ų; Exhaustiveness: 20Binding energy ≤ -8.0 kcal/mol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.